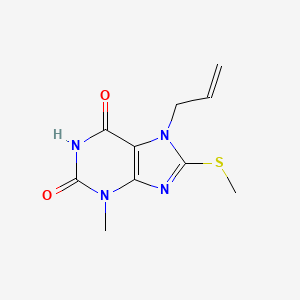![molecular formula C15H13NO2 B5745851 2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)
2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile, commonly known as DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic molecule used in scientific research as a tool to manipulate neuronal activity. DREADDs are a powerful tool for studying the brain and have been used in various research fields, including neuroscience, pharmacology, and physiology.
Mecanismo De Acción
The mechanism of action of DREADDs involves the activation or inhibition of specific neurons in the brain. DREADDs are engineered to be activated by a specific drug, such as clozapine-N-oxide (CNO). When CNO is administered, it binds to the DREADD receptor, causing a conformational change that activates or inhibits the neuron. This allows researchers to manipulate neuronal activity in a specific region of the brain.
Biochemical and Physiological Effects:
DREADDs have been shown to have minimal biochemical and physiological effects on the brain. They are highly specific and do not affect other neuronal systems. DREADDs have been shown to have no effect on behavior or cognitive function in animal models. This makes them a safe and effective tool for studying the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DREADDs have several advantages for lab experiments. They are highly specific and can be used to manipulate neuronal activity in a specific region of the brain. They are also safe and have minimal biochemical and physiological effects on the brain. However, there are some limitations to using DREADDs. They require expertise in organic chemistry for synthesis and are expensive to produce. They also require the use of a specific drug, such as CNO, which can be expensive and may have off-target effects.
Direcciones Futuras
DREADDs have the potential to revolutionize the field of neuroscience and have many future applications. One future direction is the development of new DREADDs that are activated by different drugs, allowing for more precise manipulation of neuronal activity. Another future direction is the use of DREADDs in gene therapy to treat neurological disorders. DREADDs have the potential to be used as a targeted therapy for disorders such as Parkinson's disease and Alzheimer's disease. Additionally, DREADDs could be used in combination with other techniques, such as optogenetics, to further manipulate neuronal activity. Overall, DREADDs have many exciting future applications in the field of neuroscience.
Conclusion:
In conclusion, 2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile, or DREADDs, is a powerful tool for manipulating neuronal activity in the brain. DREADDs have many applications in scientific research, including the study of neurological disorders and the development of targeted therapies. While there are some limitations to using DREADDs, they have the potential to revolutionize the field of neuroscience and have many exciting future applications.
Métodos De Síntesis
The synthesis of DREADDs involves a series of chemical reactions. The starting material is 2-phenoxyethylamine, which is reacted with formaldehyde to form 2-(hydroxymethyl)phenoxyethylamine. This intermediate is then reacted with benzyl cyanide to form 2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile. The synthesis of DREADDs is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DREADDs are used in scientific research to study the brain and its functions. They are a powerful tool for manipulating neuronal activity in a specific region of the brain. DREADDs are used to study a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. DREADDs have also been used to study addiction, anxiety, and depression.
Propiedades
IUPAC Name |
2-[[2-(hydroxymethyl)phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-9-12-5-1-2-7-14(12)11-18-15-8-4-3-6-13(15)10-17/h1-8,17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLERWKLDIACLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5745769.png)
![4-[3-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5745786.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5745792.png)

![2-[(1,3-benzoxazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5745803.png)




![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)
![{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5745845.png)

![2-[(3,4-dimethylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5745853.png)
![1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)